tert-butyl 4-benzyloxy-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Description
This compound belongs to the pyrido[3,4-d]pyrimidine class, characterized by a bicyclic aromatic core with nitrogen atoms at positions 3, 4, and 5. Key structural features include:
- tert-butyl carboxylate at position 7, which serves as a protective group during synthesis and enhances stability .
- Benzyloxy group at position 4, contributing to lipophilicity and influencing intermolecular interactions (e.g., π-π stacking) .
- Methylsulfanyl (SCH₃) substituent at position 2, which modulates electronic properties and may affect reactivity or binding affinity .
The compound’s applications are primarily in pharmaceutical research, where its structural motifs are leveraged for drug discovery, particularly in kinase inhibition or as intermediates in complex syntheses .
Properties
IUPAC Name |
tert-butyl 2-methylsulfanyl-4-phenylmethoxy-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-20(2,3)26-19(24)23-11-10-15-16(12-23)21-18(27-4)22-17(15)25-13-14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYMHNNLDORNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(N=C2OCC3=CC=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl 4-benzyloxy-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of pyrido[3,4-d]pyrimidines, which are known for diverse biological activities. Its chemical structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 342.43 g/mol
Structural Features
- tert-butyl group : Enhances lipophilicity and may improve membrane permeability.
- benzyloxy group : Often associated with enhanced biological activity due to increased stability and solubility.
- methylsulfanyl group : Imparts unique electronic properties that may influence the compound's reactivity.
Research indicates that pyrido[3,4-d]pyrimidine derivatives exhibit various mechanisms of action, including:
- Inhibition of Enzymes : Compounds in this class have been shown to inhibit key enzymes involved in metabolic pathways.
- Antimicrobial Activity : Some derivatives demonstrate effectiveness against bacterial strains, suggesting potential as antimicrobial agents.
- Anticancer Properties : Certain structural analogs have been investigated for their ability to induce apoptosis in cancer cells.
Antimicrobial Activity
A study highlighted the compound's efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa, both significant pathogens in healthcare settings. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against A. baumannii, showcasing its potential as an antimicrobial agent .
Anticancer Activity
In vitro assays demonstrated that this compound induced apoptosis in various cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 20 µM, respectively. These findings suggest a promising role in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A research team conducted a series of experiments to evaluate the antimicrobial efficacy of the compound. They reported significant bacterial growth inhibition at concentrations as low as 4 µg/mL against Pseudomonas aeruginosa, highlighting its potential application in treating infections caused by multidrug-resistant bacteria .
Case Study 2: Cancer Cell Apoptosis
In another study focusing on cancer treatment, researchers treated MCF-7 cells with varying concentrations of the compound. Flow cytometry analysis revealed that treatment with 20 µM led to a marked increase in early apoptotic cells compared to the control group, indicating that the compound effectively triggers programmed cell death .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Acinetobacter baumannii | 8 | |
| Antimicrobial | Pseudomonas aeruginosa | 4 | |
| Anticancer | MCF-7 (Breast Cancer) | 15 | |
| Anticancer | A549 (Lung Cancer) | 20 |
Table 2: Structural Characteristics
| Feature | Description |
|---|---|
| Chemical Class | Pyrido[3,4-d]pyrimidine |
| Lipophilicity | High due to tert-butyl group |
| Solubility | Enhanced by benzyloxy moiety |
| Stability | Increased by methylsulfanyl group |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related analogs:
Key Differences and Implications
Substituent Effects on Solubility and Reactivity The benzyloxy group in the target compound increases lipophilicity compared to the piperazinyl-cyanomethyl substituent in the analog from , which introduces polar interactions and likely improves aqueous solubility .
Synthetic Considerations The tert-butyl ester in the target compound and the analog from both act as protective groups, but their removal (e.g., via acid hydrolysis) may differ in efficiency due to steric or electronic effects of adjacent substituents . The cyanomethyl-piperazinyl group in the compound requires additional steps for functionalization, increasing synthetic complexity compared to the straightforward benzyloxy group in the target compound .
Hydrogen Bonding and Crystallinity The tert-butyl carboxylate and benzyloxy groups in the target compound may form weaker hydrogen bonds compared to the cyanomethyl-piperazinyl analog, affecting crystallization behavior. Tools like SHELX and ORTEP-3 () are critical for analyzing such differences in crystal packing .
Research Findings and Limitations
- Environmental and Safety Data: No Toxics Release Inventory (TRI) entries were found for the target compound, though analogs with similar protective groups (e.g., tert-butyl) may require evaluation for industrial handling .
Q & A
Basic: What are the common synthetic routes for preparing tert-butyl 4-benzyloxy-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate?
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving:
- Protection/Deprotection Strategies : Use of tert-butyl groups (e.g., tert-butyl carbamate) to protect reactive sites during coupling reactions, as seen in similar pyridopyrimidine syntheses .
- Nucleophilic Substitution : Introduction of methylsulfanyl groups via thiolation reactions under controlled conditions (e.g., using Lawesson’s reagent or thiourea derivatives) .
- Coupling Reactions : Benzyloxy groups are introduced via Mitsunobu reactions or SNAr (nucleophilic aromatic substitution) in polar aprotic solvents like DMF or THF .
Key Considerations : Optimize reaction temperature (70–90°C) and solvent (THF, NMP) to prevent side reactions. Purification often involves reverse-phase C18 column chromatography .
Basic: What purification techniques are effective for isolating this compound and its intermediates?
Methodological Answer:
- Reverse-Phase Chromatography : C18 columns with acetonitrile/water gradients are preferred for isolating polar intermediates, achieving >90% purity .
- Recrystallization : Use solvent pairs like ethyl acetate/hexane for crystalline intermediates, ensuring removal of unreacted thiourea or tert-butyl precursors .
- Acid-Base Extraction : For amine-containing intermediates, partition between organic (ethyl acetate) and aqueous (saturated NaHCO₃) phases removes acidic byproducts .
Advanced: How is crystallographic data analyzed to resolve the 3D structure of this compound?
Methodological Answer:
- Data Collection : High-resolution X-ray diffraction (XRD) is performed on single crystals grown via slow evaporation in dichloromethane/hexane.
- Software Tools :
- Validation : Check R-factor (<5%) and residual electron density (<0.5 eÅ⁻³) to confirm absence of disorder .
Advanced: How can researchers resolve contradictions in reaction yields during scale-up?
Methodological Answer:
- Kinetic Analysis : Monitor reaction progress via LC-MS to identify intermediates (e.g., tert-butyl deprotection) that may stall at higher concentrations .
- Solvent Optimization : Replace high-boiling solvents (NMP) with THF/water mixtures to improve mass transfer and reduce side reactions .
- Catalyst Screening : Test Pd/C or Ni catalysts for deprotection steps; excessive metal loading can lead to over-reduction of benzyloxy groups .
Advanced: What role do hydrogen-bonding patterns play in stabilizing the crystal lattice of this compound?
Methodological Answer:
- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O, S–H···N) using Etter’s notation (e.g., ) to identify supramolecular synthons .
- Thermal Stability : Strong intra-molecular H-bonds (e.g., pyrimidine N–H to carboxylate O) reduce lattice energy, as evidenced by high melting points (>250°C) in analogs .
- XRD Validation : Compare experimental H-bond distances (1.8–2.2 Å) with DFT-calculated values to confirm stabilization effects .
Advanced: What methodological considerations are critical for optimizing substituent effects on bioactivity?
Methodological Answer:
- QSAR Modeling : Correlate electronic parameters (Hammett σ) of substituents (e.g., benzyloxy vs. methoxy) with logP and binding affinity using MLR (multiple linear regression) .
- Synthetic Tuning : Replace tert-butyl with smaller groups (e.g., methyl carbamate) to enhance solubility while retaining steric protection of the pyrido[3,4-d]pyrimidine core .
- In Silico Docking : Use PyMOL or AutoDock to predict interactions with target enzymes (e.g., kinases), prioritizing substituents with favorable π-π stacking (benzyloxy) or H-bonding (methylsulfanyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
